(R)-2-Dodecanol chemical properties
(R)-2-Dodecanol chemical properties
An In-depth Technical Guide to (R)-2-Dodecanol
Introduction
(R)-2-Dodecanol is a chiral secondary fatty alcohol that belongs to the class of dodecanols. It is the (R)-enantiomer of 2-dodecanol. Fatty alcohols are high-molecular-weight, straight-chain primary alcohols. (R)-2-Dodecanol and its racemic mixture are of interest in various fields, including chemical synthesis, as a flavoring agent, and for its biological activities.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactions, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of (R)-2-Dodecanol are summarized below. Data for the racemic mixture (2-dodecanol) is also included for comparison where specific data for the (R)-enantiomer is not available.
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | (2R)-dodecan-2-ol | [3] |
| Synonyms | (R)-Dodecan-2-ol, Dodecan-2R-ol | [3] |
| Molecular Formula | C₁₂H₂₆O | [3][4] |
| Molecular Weight | 186.33 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Melting Point | 19 °C | [1][6] |
| Boiling Point | 249-250 °C (at 760 mmHg) 115 °C (at 2 mmHg) | [1][7] |
| Density | 0.829 g/mL at 20 °C | [7] |
| Refractive Index (n20/D) | 1.44 | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| pKa | 15.27 ± 0.20 (Predicted) | [5] |
| XLogP3 | 5.1 | [3][4] |
| Topological Polar Surface Area | 20.2 Ų | [3][5] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | [3][4] |
| Rotatable Bond Count | 9 | [3][5] |
Synthesis and Reactions
Synthesis of (R)-2-Dodecanol
The enantioselective synthesis of (R)-2-Dodecanol is crucial for applications where chirality is important. The primary method involves the asymmetric reduction of the prochiral ketone, dodecan-2-one.
Caption: Enantioselective synthesis of (R)-2-Dodecanol from dodecan-2-one.
Experimental Protocol: Asymmetric Hydrogenation A general procedure for the enantioselective reduction of dodecan-2-one involves using a chiral catalyst, such as a Ruthenium-BINAP complex.
-
Reactor Setup: A high-pressure reactor is charged with dodecan-2-one, a suitable solvent (e.g., methanol or ethanol), and the chiral ruthenium catalyst.
-
Reaction Conditions: The reactor is purged and pressurized with hydrogen gas. The reaction is typically stirred at a specific temperature and pressure for a time sufficient to ensure complete conversion.
-
Work-up: After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified, often by column chromatography, to yield the enantiomerically enriched (R)-2-Dodecanol.
-
Analysis: The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Other synthesis methods for racemic 2-dodecanol include the oxidation of dodecane in the presence of boric acid and the electrochemical hydrogenation of dodecane-1,2-oxide.[1]
Key Reactions
The secondary alcohol group in (R)-2-Dodecanol is the primary site of reactivity.
Oxidation to 2-Dodecanone (R)-2-Dodecanol can be oxidized to its corresponding ketone, (R)-2-dodecanone. This is a common reaction for secondary alcohols.
Caption: Oxidation of (R)-2-Dodecanol to the corresponding ketone.
Experimental Protocol: Palladium-Catalyzed Oxidation [1]
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Reactants: (R)-2-Dodecanol is dissolved in a suitable solvent, such as toluene or ethyl acetate.
-
Catalyst and Reagents: Palladium(II) acetate, a base (e.g., pyridine), and 3 Å molecular sieves are added to the solution.[1]
-
Reaction: The mixture is stirred under an atmosphere of molecular oxygen at a controlled temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: Upon completion, the reaction mixture is filtered, and the product is purified by chromatography to yield 2-dodecanone.[1]
Analytical Methodologies
The characterization and quantification of (R)-2-Dodecanol rely on standard analytical techniques in organic chemistry.
Caption: General analytical workflow for (R)-2-Dodecanol characterization.
Protocols:
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of 2-dodecanol in complex mixtures.[8] The sample is vaporized and separated on a GC column, followed by detection with a mass spectrometer, which provides a mass spectrum corresponding to the molecule and its fragments.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.[10] The chemical shifts, integrations, and coupling patterns of the protons and carbons provide detailed information about the molecular framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. For 2-dodecanol, a characteristic broad peak corresponding to the O-H stretch of the alcohol group is observed around 3300-3500 cm⁻¹.[4][11]
-
Chiral Chromatography (HPLC or GC): To determine the enantiomeric purity of (R)-2-Dodecanol, chiral chromatography is employed. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.
Biological Activity
2-Dodecanol has demonstrated significant antimicrobial properties, particularly against the pathogenic fungus Candida albicans.
Antifungal Activity
Research has shown that 2-dodecanol can inhibit the morphological transition of C. albicans from yeast to hyphal form, which is a critical step for its virulence.[7][8][12]
-
Inhibition of Hyphal Formation: At low concentrations (e.g., 0.005% v/v), 2-dodecanol effectively suppresses the development of hyphae.[8][12]
-
Downregulation of SIR2 Expression: The compound has been shown to inhibit the expression of the SIR2 gene in C. albicans.[7][12] SIR2 is a histone deacetylase that plays a role in yeast morphogenesis and virulence.
Caption: Proposed mechanism of 2-dodecanol's antifungal activity.
Experimental Protocol: Hyphal Formation Inhibition Assay [12]
-
Culture Preparation: C. albicans cells are grown in a suitable yeast medium (e.g., YPD) overnight.
-
Induction of Hyphal Growth: The cells are then transferred to a hyphae-inducing medium (e.g., RPMI-1640).
-
Treatment: Various concentrations of 2-dodecanol are added to the cultures. A control group with no 2-dodecanol is also prepared.
-
Incubation: The cultures are incubated at 37°C for several hours to allow for hyphal growth.
-
Microscopy: The cell morphology is observed under a microscope to assess the extent of hyphal formation in the treated versus control groups. The percentage of filamentous cells can be quantified.
Conclusion
(R)-2-Dodecanol is a chiral molecule with well-defined chemical and physical properties. Its synthesis, particularly in an enantiomerically pure form, is achievable through established asymmetric reduction methods. The compound serves as a useful intermediate in organic synthesis and exhibits noteworthy antifungal activity against C. albicans by interfering with key virulence pathways. The analytical protocols outlined provide a robust framework for its identification, characterization, and quality control, making this guide a valuable resource for professionals in research and development.
References
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- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. 2-Dodecanol, (R)- | C12H26O | CID 11309961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecan-2-ol | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-DODECANOL | 10203-28-8 [chemicalbook.com]
- 8. 2-Dodecanol | 10203-28-8 | Benchchem [benchchem.com]
- 9. 2-Dodecanol [webbook.nist.gov]
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- 11. 2-Dodecanol [webbook.nist.gov]
- 12. medchemexpress.com [medchemexpress.com]
